molecular formula C8H9F2NO B1439721 4-Ethoxy-3,5-difluoroaniline CAS No. 942615-19-2

4-Ethoxy-3,5-difluoroaniline

Cat. No.: B1439721
CAS No.: 942615-19-2
M. Wt: 173.16 g/mol
InChI Key: QDBYWBVGALLLHU-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluoroaniline is an organic compound with the molecular formula C8H9F2NO It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 4 position is replaced by an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-difluoroaniline typically involves the introduction of ethoxy and fluoro groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 3,5-difluoronitrobenzene is reacted with ethanol in the presence of a base to introduce the ethoxy group. The nitro group is then reduced to an amine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like sodium ethoxide or halogenating agents.

Major Products:

    Oxidation: Formation of 4-ethoxy-3,5-difluoronitrobenzene.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the substituents introduced.

Scientific Research Applications

4-Ethoxy-3,5-difluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-difluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of ethoxy and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets, affecting the overall biological response.

Comparison with Similar Compounds

    3,5-Difluoroaniline: Lacks the ethoxy group, resulting in different chemical and biological properties.

    4-Ethoxyaniline: Lacks the fluoro groups, affecting its reactivity and applications.

    3,5-Difluoro-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 4-Ethoxy-3,5-difluoroaniline is unique due to the combination of ethoxy and fluoro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethoxy-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBYWBVGALLLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301989
Record name 4-Ethoxy-3,5-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942615-19-2
Record name 4-Ethoxy-3,5-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942615-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3,5-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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